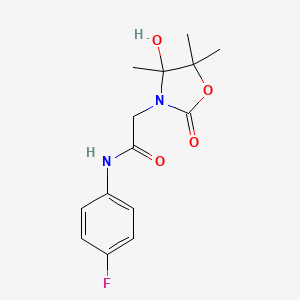![molecular formula C22H30N2O3 B4302699 4-hydroxy-4,5-dimethyl-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-(4-methyl-3-pentenyl)-1,3-oxazolan-2-one](/img/structure/B4302699.png)
4-hydroxy-4,5-dimethyl-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-(4-methyl-3-pentenyl)-1,3-oxazolan-2-one
Vue d'ensemble
Description
4-hydroxy-4,5-dimethyl-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-(4-methyl-3-pentenyl)-1,3-oxazolan-2-one is a complex organic compound that features a unique combination of functional groups, including an indole moiety, an oxazolidinone ring, and various alkyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-4,5-dimethyl-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-(4-methyl-3-pentenyl)-1,3-oxazolan-2-one typically involves multiple steps, starting from readily available starting materials. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-hydroxy-4,5-dimethyl-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-(4-methyl-3-pentenyl)-1,3-oxazolan-2-one can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The oxazolidinone ring can be reduced to an amine under hydrogenation conditions.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine or nitric acid for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the oxazolidinone ring would yield an amine.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its indole moiety makes it a candidate for studying interactions with biological receptors.
Medicine: It may have potential as a pharmaceutical agent due to its unique structure and functional groups.
Industry: It could be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 4-hydroxy-4,5-dimethyl-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-(4-methyl-3-pentenyl)-1,3-oxazolan-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety may interact with serotonin receptors, while the oxazolidinone ring could interact with enzymes or other proteins involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indole derivatives and oxazolidinone-containing molecules, such as:
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Linezolid: An antibiotic that contains an oxazolidinone ring.
Uniqueness
What sets 4-hydroxy-4,5-dimethyl-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-(4-methyl-3-pentenyl)-1,3-oxazolan-2-one apart is its combination of functional groups and the specific arrangement of its substituents, which confer unique chemical and biological properties.
Propriétés
IUPAC Name |
4-hydroxy-4,5-dimethyl-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-(4-methylpent-3-enyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-15(2)9-8-13-21(4)22(5,26)24(20(25)27-21)14-12-17-16(3)23-19-11-7-6-10-18(17)19/h6-7,9-11,23,26H,8,12-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLURPZWLVMLPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN3C(=O)OC(C3(C)O)(C)CCC=C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-FLUOROPHENYL)-7,7-DIMETHYL-1-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE](/img/structure/B4302622.png)
![4-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-1-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE](/img/structure/B4302627.png)
![N-(4-{3'-METHYL-2,4',6'-TRIOXO-1,2,3',3'A,4',5',6',6'A-OCTAHYDRO-2'H-SPIRO[INDOLE-3,1'-PYRROLO[3,4-C]PYRROL]-5'-YL}PHENYL)ACETAMIDE](/img/structure/B4302633.png)
![3-(2-hydroxyphenyl)-5-isopropyl-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4302637.png)
![7-(DIPROPYLAMINO)-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE](/img/structure/B4302644.png)
![1-BENZYL-3'-[2-(METHYLSULFANYL)ETHYL]-5'-PHENYL-1,2,3',3'A,4',5',6',6'A-OCTAHYDRO-2'H-SPIRO[INDOLE-3,1'-PYRROLO[3,4-C]PYRROLE]-2,4',6'-TRIONE](/img/structure/B4302658.png)
![1,5'-dibenzyl-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4302664.png)
![1-benzyl-3'-[2-(methylthio)ethyl]-5'-(1-naphthyl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4302668.png)
![5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-[2-(2-METHYL-5-NITRO-1H-INDOL-3-YL)ETHYL]-1,3-OXAZOLAN-2-ONE](/img/structure/B4302675.png)

![2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZIN-1-YL}ETHYL N-(2-FLUOROBENZOYL)CARBAMATE](/img/structure/B4302710.png)

![2-[(2-CHLOROPHENYL)METHYL]-5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)-2H-1,2,3,4-TETRAZOLE](/img/structure/B4302722.png)
![3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid](/img/structure/B4302729.png)
